

Physical properties and appearance of N-(3,4,5-Trimethoxyphenylethyl)aziridine

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Compound of Interest

Compound Name: N-(3,4,5-Trimethoxyphenylethyl)aziridine

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Technical Guide: N-(3,4,5-Trimethoxyphenylethyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic organic compound of interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a strained aziridine ring, a known reactive moiety present in several anticancer agents, and a 3,4,5-trimethoxyphenyl group, which is a feature of many potent tubulin polymerization inhibitors. This guide provides a comprehensive overview of the known physical and chemical properties of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, a proposed synthetic route, and a hypothesized mechanism of its potential anticancer activity.

Physical and Chemical Properties

While experimental data on some physical properties of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** are not readily available in the public domain, its fundamental chemical properties have been characterized. The appearance of the parent compound, aziridine, is a colorless liquid with an ammonia-like odor, suggesting that **N-(3,4,5-Trimethoxyphenylethyl)aziridine** may have a similar appearance.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[1]
Molecular Weight	237.29 g/mol	[1]
IUPAC Name	1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine	[1]
CAS Number	36266-37-2	
SMILES	<chem>COC1=CC(=CC(=C1OC)OC)CCN2CC2</chem>	[1]
Predicted XlogP	1.5	[1]
Predicted Topological Polar Surface Area	30.7 Å ²	
Appearance	Not experimentally determined; likely a colorless to pale yellow liquid.	Inferred
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	Not experimentally determined.	

Proposed Synthesis: Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is not currently available in peer-reviewed literature. However, based on established methods for the synthesis of N-substituted aziridines from primary amines, a plausible synthetic route is the reaction of 3,4,5-trimethoxyphenethylamine with a suitable two-carbon electrophile that can form the aziridine ring. One common method is the Wenker synthesis or its modifications, which involves the reaction of a β-amino alcohol with sulfuric acid followed by cyclization with a base. An alternative and more direct approach could be the reaction of the amine with a 1,2-dihaloethane followed by intramolecular cyclization.

Below is a proposed experimental protocol based on general aziridination procedures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction: Aziridination of 3,4,5-Trimethoxyphenethylamine

Reagents:

- 3,4,5-Trimethoxyphenethylamine
- 1-bromo-2-chloroethane
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)

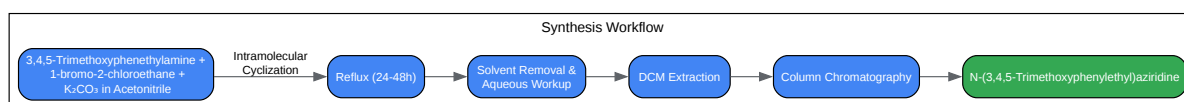
Procedure:

- To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (3.0 eq).
- 1-bromo-2-chloroethane (1.2 eq) is added dropwise to the stirred suspension at room temperature.
- The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and water.
- The aqueous layer is extracted with dichloromethane (3 x 50 mL).

- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Proposed workflow for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

Hypothesized Biological Activity and Signaling Pathway

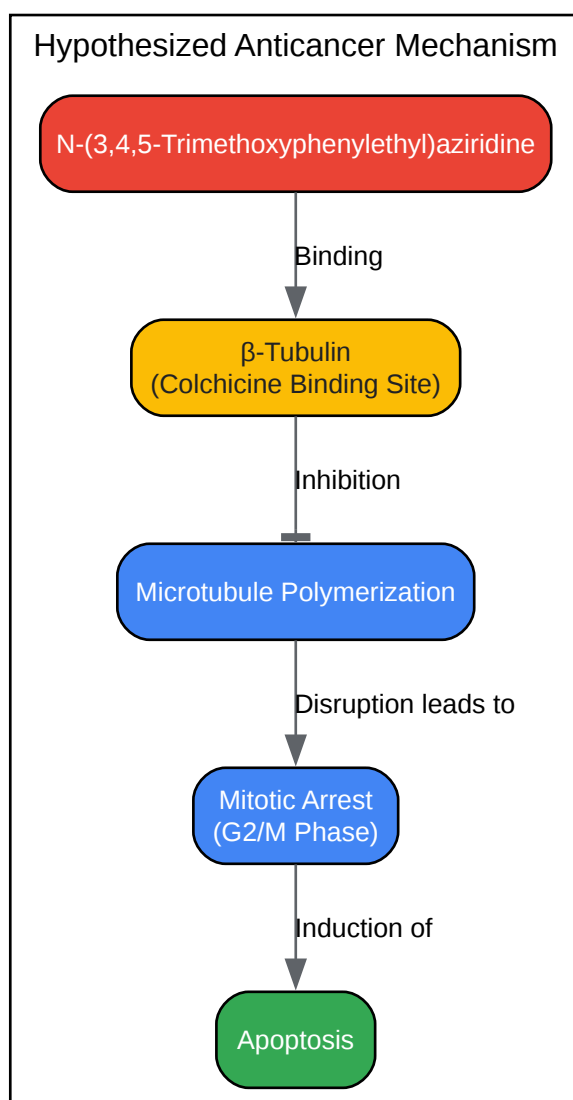
The biological activity of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** has not been explicitly reported. However, its chemical structure suggests two primary potential mechanisms of anticancer activity.

- **DNA Alkylation:** The aziridine ring is a known alkylating agent, capable of reacting with nucleophilic sites on biomolecules, including DNA.[5][6] This can lead to DNA damage, cell cycle arrest, and apoptosis. Many established anticancer drugs, such as mitomycin C, contain an aziridine moiety that is crucial for their cytotoxic effects.[5]

- **Tubulin Polymerization Inhibition:** The 3,4,5-trimethoxyphenyl group is a key structural feature of numerous potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[7][8][9] These compounds bind to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]

Given the well-documented role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, a plausible hypothesis is that **N-(3,4,5-Trimethoxyphenylethyl)aziridine** acts as a microtubule-destabilizing agent.

The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, focusing on the inhibition of tubulin polymerization.



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Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Conclusion

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a compound with significant potential in the field of anticancer drug discovery due to its hybrid structure. While a complete experimental profile is not yet available, this guide provides a foundational understanding of its properties, a viable synthetic approach, and a scientifically plausible mechanism of action. Further research is warranted to experimentally validate the proposed synthesis and to elucidate the precise biological activities and signaling pathways of this promising molecule.

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References

- 1. PubChemLite - N-(3,4,5-trimethoxyphenylethyl)aziridine (C₁₃H₁₉NO₃) [pubchemlite.lcsb.uni.lu]
- 2. Aziridine synthesis [organic-chemistry.org]
- 3. Aziridine synthesis by aziridination [organic-chemistry.org]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridiny Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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